2-Hydroxyisopropyl propionate

Description

Contextualization within Ester Chemistry and Hydroxy Ester Classification

2-Hydroxyisopropyl propionate (B1217596), with the chemical formula C6H12O3, is classified as a hydroxy ester. alfa-chemistry.comnih.gov Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org In the case of 2-hydroxyisopropyl propionate, it is synthesized from propionic acid and 1,2-propanediol. ontosight.ai The defining characteristic of a hydroxy ester is the presence of both a hydroxyl (-OH) group and an ester functional group within the same molecule. ucla.edu Specifically, this compound is a β-hydroxy ester, meaning the hydroxyl group is located on the beta-carbon relative to the ester's carbonyl group. ucla.edu This structural arrangement is crucial as it imparts specific reactivity and properties to the molecule, distinguishing it from other ester types.

The presence of the hydroxyl group allows for further chemical modifications, such as esterification or oxidation, while the ester group can undergo reactions like hydrolysis (saponification) to yield a carboxylate and an alcohol. libretexts.org This dual functionality makes hydroxy esters like this compound valuable intermediates in organic synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-hydroxypropyl propanoate nih.gov |

| CAS Number | 54541-19-4 nih.gov |

| Molecular Formula | C6H12O3 alfa-chemistry.com |

| Molecular Weight | 132.158 g/mol alfa-chemistry.com |

| Synonyms | 1-hydroxypropan-2-yl propanoate, EINECS 259-207-1 alfa-chemistry.com |

This table is interactive. Click on the headers to sort.

Significance in Modern Organic Synthesis and Advanced Materials Science

The unique bifunctional nature of this compound makes it a significant building block in modern organic synthesis. Its reactive hydroxyl group serves as a handle for introducing additional functionalities or for polymerization processes. ontosight.ai Synthetic chemists utilize β-hydroxy esters in a variety of reactions, including the synthesis of more complex molecules and natural products. organic-chemistry.org The Reformatsky reaction, for instance, is a classic method for preparing β-hydroxy esters. organic-chemistry.org

In the realm of advanced materials science, the properties of this compound are increasingly being explored. Its biocompatibility and biodegradability make it an attractive component for developing novel polymers and materials for biomedical applications. ontosight.ai Polyesters, which are polymers linked by ester moieties, are a major class of plastics, and the inclusion of functional monomers like this compound can tailor the properties of the resulting material. wikipedia.org For example, its presence in a polymer backbone can enhance hydrophilicity and provide sites for further chemical modification or drug conjugation. Research into materials incorporating this compound is driven by the demand for more sustainable and functional polymers in various technological fields. aruba.itgoogleapis.com

Overview of Current Research Trajectories and Emerging Paradigms

Current research involving this compound and related hydroxy esters is focused on several key areas. A significant trajectory is the development of new and more efficient catalytic methods for their synthesis. organic-chemistry.org This includes asymmetric synthesis, which aims to produce specific stereoisomers of the molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. google.com

Another emerging paradigm is the use of this compound and its derivatives as precursors for specialty chemicals and functional materials. For instance, research is being conducted on its use as a pharmaceutical intermediate. fishersci.ca The compound's structural motifs are also found in more complex molecules with potential applications in treating cardiovascular diseases. patsnap.comgoogle.com

Furthermore, the investigation of its physical and chemical properties in different solvent systems and under various reaction conditions continues to be an active area of research. This fundamental knowledge is essential for optimizing its use in both laboratory-scale synthesis and industrial applications. The versatility of 2-hydroxy-β-nitrostyrenes as bifunctional intermediates in organic synthesis, which share some structural similarities in terms of bifunctionality, highlights the broader interest in compounds with multiple reactive sites for constructing complex molecular architectures. rsc.org As researchers continue to uncover the full potential of this compound, its role in advancing chemical science and materials engineering is expected to grow.

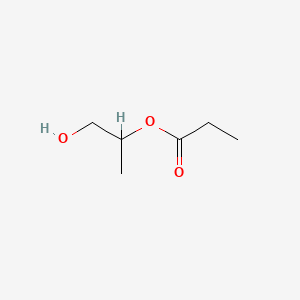

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(8)9-5(2)4-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLBUGKDPCQASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969775 | |

| Record name | 1-Hydroxypropan-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54541-18-3 | |

| Record name | 1,2-Propanediol, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54541-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisopropyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyisopropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxyisopropyl Propionate

Direct Esterification Approaches to 2-Hydroxyisopropyl Propionate (B1217596)

The primary and most straightforward method for synthesizing 2-hydroxyisopropyl propionate is through the direct esterification of propionic acid with 1,2-propanediol. This reaction is a classic example of Fischer esterification, a process that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net

The reaction mechanism proceeds via the protonation of the carbonyl oxygen of propionic acid by the catalyst, which is typically a strong mineral acid like sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of 1,2-propanediol. As 1,2-propanediol is an asymmetrical diol, this attack can occur at either the primary or secondary hydroxyl group, leading to two possible isomers. The formation of this compound specifically involves the reaction at the primary hydroxyl group, followed by deprotonation and elimination of a water molecule to yield the ester.

A key characteristic of Fischer esterification is that it is a reversible, equilibrium-limited reaction. researchgate.net To drive the reaction towards the product side and achieve high yields, the water byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation using a solvent like xylene. researchgate.net

Table 1: Fischer Esterification for this compound Synthesis

| Reactants | Catalyst | Key Conditions | Product |

|---|---|---|---|

| Propionic Acid, 1,2-Propanediol | Sulfuric Acid (H₂SO₄) or p-Toluene Sulfonic Acid | Heating, Removal of water | This compound |

Development of Novel Synthetic Routes and Process Intensification Strategies

One of the most effective PI techniques for esterification is Reactive Distillation (RD) . In an RD column, the reaction and separation of products occur simultaneously in a single unit. For the synthesis of this compound, the esterification reaction would take place in the liquid phase on the trays of the distillation column, while the water byproduct is continuously removed with the vapor phase. This constant removal of water shifts the reaction equilibrium towards the formation of the ester, potentially leading to very high conversion rates. researchgate.net

Another emerging technology is the use of microwave irradiation . Studies on similar esterification reactions, such as the synthesis of n-propyl propionate, have investigated the effects of microwaves. researchgate.net Microwave energy can sometimes accelerate reaction rates and has been found to alter the vapor-liquid equilibrium (VLE) of mixtures, potentially enhancing the separation of components and improving the efficiency of distillation processes. researchgate.net When the vapor-liquid interface is exposed to microwaves, a positive deviation from conventional equilibrium can occur, making the vapor phase richer in the more volatile component. researchgate.net

Strategic Derivatization and Functionalization of this compound and Related Compounds

The 2-hydroxyisopropyl moiety serves as a valuable functional group for the synthesis of more complex molecules, including substituted aromatic compounds, heterocycles, and polymers.

Synthesis of Hydroxyisopropyl-Substituted Aromatic and Heterocyclic Compounds

The introduction of a hydroxyisopropyl group onto aromatic and heterocyclic scaffolds can be achieved through various synthetic strategies. The order in which substituents are introduced onto an aromatic ring is critical to achieving the desired regiochemistry, due to the directing effects of the existing groups. libretexts.orgchemistrysteps.comlumenlearning.com

For aromatic compounds, a common method is the alkylation of a hydroxy-substituted aromatic compound (like phenol) with an appropriate alkylating agent. google.com A derivative of this compound, such as 2-chloroisopropyl propionate, could potentially be used in a Friedel-Crafts type alkylation reaction to attach the ester-containing side chain to the aromatic ring. The reaction would typically be catalyzed by a Lewis acid.

In heterocyclic chemistry, the synthesis of complex structures often relies on condensation and cycloaddition reactions. msu.eduresearchgate.net A precursor containing the 2-hydroxyisopropyl group can be designed to participate in ring-forming reactions. For example, a molecule containing both a 2-hydroxyisopropyl moiety and a reactive group like an amine or a ketone could be reacted with another bifunctional molecule to construct a heterocyclic ring, such as a diazine or a thiadiazole. nih.govamazonaws.com The synthesis of substituted hemihexaphyrazines, for instance, involves the crossover condensation of phthalonitriles with 2,5-diamino-1,3,4-thiadiazole. nih.gov A phthalonitrile (B49051) precursor bearing a hydroxyisopropyl-containing ether linkage could be envisioned as a starting point for incorporating this group into the final macroheterocycle.

Polymerization Reactions Involving this compound Moieties

The 2-hydroxyisopropyl group is a key component in the synthesis of functional polymers, particularly for biomedical applications, due to its hydrophilic nature.

To be used in polymerization, the 2-hydroxyisopropyl group must first be incorporated into a polymerizable monomer. This is typically achieved by reacting a suitable building block with a molecule containing a vinyl group, such as an acrylate (B77674) or methacrylate (B99206). A prominent example is N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), a well-studied monomer known for producing biocompatible polymers. researchgate.net Although not derived directly from this compound, its synthesis illustrates the general principle. It can be prepared by reacting 1-amino-2-propanol with methacryloyl chloride. Similarly, reacting 1,2-propanediol with methacryloyl chloride would yield 2-hydroxypropyl methacrylate (HPMA), another important functional monomer. These monomers, containing both a polymerizable double bond and a pendant hydroxyl group, serve as versatile building blocks for advanced polymers. nih.govrsc.org

To create polymers with well-defined architectures, molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is a versatile CRP method that allows for the polymerization of a wide range of functional monomers. sigmaaldrich.com The control in RAFT is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains. sigmaaldrich.com The polymerization of hydroxy-functional monomers like N-(2-hydroxypropyl) methacrylamide (HPMA) has been systematically studied using RAFT. researchgate.net Kinetic experiments have shown that solvent choice is critical; aprotic solvents can lead to retardation and poor control, which is attributed to hydrogen bonding effects within the polymeric system. researchgate.net

Table 2: Example Conditions for RAFT Polymerization of a Hydroxy-Functional Monomer (HPMA) researchgate.net

| Monomer | CTA | Solvent | Time (h) | Conversion (%) | PDI |

|---|---|---|---|---|---|

| HPMA | 4-Cyano-4-(((ethylthio)thioxomethyl)thio)pentanoic acid | Dimethylacetamide (DMAc) | 16 | 41 | 1.29-1.40 |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the polymer chains. cmu.edu ATRP has been successfully used for the controlled polymerization of functional monomers like 2-hydroxyethyl acrylate (HEA), demonstrating its tolerance to protic media and hydroxyl functional groups. cmu.edu The polymerization exhibits first-order kinetics, with molecular weights increasing linearly with conversion and low polydispersities (typically Mw/Mn ≤ 1.2). cmu.edu A technique known as activators generated by electron transfer (AGET) ATRP or initiators for continuous activator regeneration (ICAR) ATRP can be used to reduce the amount of copper catalyst needed. More advanced methods involve the continuous feeding of the activator to precisely control the polymerization rate and predict the loss of chain-end functionality. mdpi.com

Table 3: Example Conditions for ATRP of a Hydroxy-Functional Monomer (HEA) cmu.edu

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | PDI |

|---|---|---|---|---|---|

| HEA | Methyl 2-bromopropionate | CuBr / 2,2'-bipyridine | Bulk | 90 | ≤ 1.2 |

| HEA | Methyl 2-bromopropionate | CuBr / 2,2'-bipyridine | Aqueous Solution (1:1) | 90 | ≤ 1.2 |

These controlled polymerization methods enable the synthesis of advanced materials, such as block copolymers, where a block containing 2-hydroxyisopropyl moieties can be combined with other polymer blocks to create materials with specific properties for applications in drug delivery and surface modification. nih.gov

Generation of Biologically Inspired Derivatives for Chemical Probes

The synthesis of biologically inspired derivatives of this compound for use as chemical probes leverages the reactivity of its secondary hydroxyl group and the potential for modification of the propionate moiety. Chemical probes are essential tools in chemical biology for studying biological processes, and the chiral nature of this compound makes it an interesting scaffold for developing probes with stereospecific interactions.

One common strategy for converting alcohols into components of chemical probes is through derivatization to introduce a reporter group, such as a fluorophore. For instance, the hydroxyl group can be esterified with a carboxylic acid-containing fluorescent dye. The development of a derivatization method for lactate (B86563), a structurally similar compound, using 9-chloromethyl anthracene (B1667546) (9-CMA) as a fluorescent reagent, highlights a potential pathway. nih.gov This reaction results in a fluorescent ester derivative that allows for sensitive detection. nih.gov Similarly, this compound could be reacted with a fluorescent acyl chloride or activated carboxylic acid to yield a fluorescent probe.

Another approach involves the enzymatic hydrolysis of chiral esters to generate specific enantiomers, which can be crucial for probes designed to interact with stereoselective biological targets. nih.gov Lipases are often used for the kinetic resolution of racemic esters, selectively hydrolyzing one enantiomer and leaving the other enriched. nih.gov This methodology could be applied to racemic this compound to isolate a single enantiomer for subsequent derivatization into a chiral chemical probe. The chirality of such probes is a critical parameter, as different stereoisomers can exhibit profoundly different biological activities and target selectivities. nih.gov

The design of these probes often focuses on creating molecules that can report on specific enzymatic activities or environmental conditions. For example, the propionate ester could be designed to be a substrate for specific esterases, with cleavage of the ester leading to a change in a reporter group's signal. The stability of the ester linkage is a key consideration in probe design, with research into hydrolysis-resistant esters offering pathways to create more robust probes for in vivo applications.

Table 1: Potential Derivatization Strategies for this compound for Chemical Probe Synthesis

| Functional Group Targeted | Reagent Type | Potential Reporter Group | Application |

| Secondary Hydroxyl | Fluorescent Acyl Chloride | Coumarin, Fluorescein, Rhodamine | Fluorescent imaging |

| Secondary Hydroxyl | Biotinylating Agent | Biotin | Affinity-based protein profiling |

| Propionate Ester | Hydrazine | Hydrazide-reactive probes | Bioorthogonal labeling |

Formation of Supramolecular Structures and Inclusion Complexes (e.g., with Cyclodextrins)

The non-covalent interaction of this compound with host molecules, such as cyclodextrins, can lead to the formation of supramolecular structures and inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which can encapsulate guest molecules of appropriate size and polarity. oatext.comnih.govnih.govnih.govscienceasia.orgmdpi.com This encapsulation can alter the physicochemical properties of the guest molecule. scienceasia.org

The formation of an inclusion complex between this compound and a cyclodextrin (B1172386), such as β-cyclodextrin, would likely be driven by hydrophobic interactions, with the isopropyl and propionate groups of the guest molecule being encapsulated within the cyclodextrin cavity. nih.gov Studies on similar molecules, like testosterone (B1683101) propionate, have shown that the tetracyclic ring is inserted into the cyclodextrin cavity, while the propionate ester chain interacts with the hydroxyl groups at the rim of the cyclodextrin. nih.gov This suggests a similar orientation for this compound, where the isopropyl group and part of the propionate moiety would reside within the hydrophobic core of the cyclodextrin.

The formation of these inclusion complexes can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. nih.gov Phase solubility studies are also commonly employed to determine the stoichiometry and stability of the complex in solution. nih.gov For instance, a 1:1 molar ratio is often observed for the inclusion of small molecules within β-cyclodextrin. nih.gov

The formation of such supramolecular assemblies can have significant implications for the application of this compound. For example, encapsulation can enhance aqueous solubility, improve stability, and control the release of the guest molecule. These properties are particularly valuable in the development of drug delivery systems and functional materials. nih.govnih.gov

Table 2: Characterization Techniques for this compound-Cyclodextrin Complexes

| Technique | Information Obtained |

| Phase Solubility Studies | Stoichiometry and stability constant of the complex. nih.gov |

| NMR Spectroscopy | Elucidation of the host-guest geometry in solution. nih.gov |

| FTIR Spectroscopy | Changes in vibrational modes upon complexation in the solid state. nih.gov |

| X-Ray Diffraction | Crystalline structure of the inclusion complex. |

Conjugation Chemistry for Advanced Chemical Systems

The conjugation of this compound to other molecules or materials is a key strategy for creating advanced chemical systems with tailored properties. The secondary hydroxyl group is the primary site for such conjugation reactions.

A common approach to conjugate alcohols is through the formation of an ether linkage. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. More modern methods include acid-catalyzed dehydration of alcohols or palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com Iron-catalyzed etherification has also been shown to be effective for the coupling of secondary alcohols with primary alcohols to form unsymmetrical ethers. acs.orgnih.gov These methods could be employed to link this compound to polymers, surfaces, or other functional molecules. For example, conjugation to a polymer backbone could be used to create materials with specific physical or biological properties. nih.govmdpi.com

For conjugation to biomolecules, such as proteins, more specific and mild reaction conditions are required. One strategy is to first activate the hydroxyl group, for example, by converting it into a tosylate or mesylate, to create a good leaving group for subsequent nucleophilic substitution by a functional group on the biomolecule. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid on another molecule. nih.gov

The propionate ester itself can also be a site for conjugation, although this is less common. Transesterification reactions, where the ethyl group of the propionate is exchanged with a different alcohol, can be used to link this compound to other molecules containing a hydroxyl group. nih.gov This reaction is often catalyzed by an acid or a base.

Table 3: Potential Conjugation Reactions for this compound

| Reaction Type | Reagents | Linkage Formed | Application |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Ether | Polymer modification, surface functionalization |

| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄), another alcohol | Ether | Synthesis of symmetrical or unsymmetrical ethers masterorganicchemistry.com |

| Pd-Catalyzed C-O Cross-Coupling | Pd catalyst, ligand, base, aryl halide | Aryl Ether | Synthesis of aryl ethers |

| Esterification (with a carboxylic acid) | Coupling agent (e.g., DCC) | Ester | Bioconjugation |

| Transesterification | Acid or Base catalyst, another alcohol | Ester | Modification of the propionate moiety nih.gov |

Fundamental Reaction Mechanisms Involving 2 Hydroxyisopropyl Propionate

Mechanistic Investigations of Esterification and Transesterification Reactions

Esterification is the primary process for synthesizing 2-hydroxyisopropyl propionate (B1217596), typically through the reaction of propionic acid with propane-1,2-diol. Conversely, transesterification involves the exchange of the alkoxy group of the ester with another alcohol, a process crucial for modifying the ester's properties or in degradative pathways. wikipedia.org

Both reactions can be catalyzed by either acids or bases, proceeding through distinct mechanistic pathways. masterorganicchemistry.com

Acid-Catalyzed Mechanism (Fischer Esterification/Transesterification): Strong acids catalyze these reactions by protonating the carbonyl oxygen of the propionate group. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol (propane-1,2-diol for esterification, or a different alcohol for transesterification). wikipedia.orgyoutube.com The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule (in esterification) or the original alcohol (in transesterification) regenerate the catalyst and yield the final product. masterorganicchemistry.com The entire process is a series of equilibrium steps. wikipedia.org

Base-Catalyzed Mechanism (Transesterification): Bases, such as alkoxides, catalyze transesterification by deprotonating the incoming alcohol, thereby increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The resulting alkoxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net The original alkoxy group is then eliminated, yielding the new ester and regenerating the alkoxide catalyst. This process is generally not used for direct esterification from a carboxylic acid due to the acid-base reaction between the catalyst and the carboxylic acid.

| Catalyst Type | Key Mechanistic Steps | Intermediate | Notes |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of leaving group (H₂O or R'OH). 5. Deprotonation. | Tetrahedral Intermediate | Reversible reaction; removal of water/alcohol drives equilibrium towards products. wikipedia.org |

| Base (e.g., NaOR') | 1. Formation of nucleophilic alkoxide. 2. Nucleophilic attack on carbonyl carbon. 3. Elimination of leaving alkoxy group. | Tetrahedral Intermediate | Not suitable for direct esterification from carboxylic acid; effective for transesterification. masterorganicchemistry.com |

Nucleophilic Substitution Pathways (e.g., SN1, SN2 Mechanisms)

The 2-hydroxyisopropyl propionate structure contains two primary sites for nucleophilic substitution: the primary carbon bearing the hydroxyl group and the secondary carbon attached to the ester oxygen. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group (e.g., via protonation by a strong acid to form -OH₂⁺ or conversion to a tosylate).

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. chemicalnote.com For this compound, formation of a carbocation at the secondary carbon is more favorable than at the primary carbon due to greater stability. organic-chemistry.orgmasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. chemicalnote.comyoutube.com The planar nature of the carbocation intermediate means that if the carbon is chiral, the nucleophile can attack from either face, leading to racemization. organic-chemistry.org Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway. organic-chemistry.orgyoutube.com

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks at the same time as the leaving group departs. chemicalnote.com The reaction rate depends on the concentration of both the substrate and the nucleophile. ulethbridge.ca SN2 reactions are sensitive to steric hindrance; therefore, they are favored at the primary carbon of the 2-hydroxyisopropyl group over the more sterically hindered secondary carbon. chemicalnote.com This mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgulethbridge.ca

| Mechanism | Favored Site | Kinetics | Stereochemistry | Key Factors |

|---|---|---|---|---|

| SN1 | Secondary Carbon | First-order (Rate = k[Substrate]) chemicalnote.com | Racemization organic-chemistry.org | Stable carbocation, weak nucleophile, polar protic solvent. organic-chemistry.org |

| SN2 | Primary Carbon | Second-order (Rate = k[Substrate][Nu]) ulethbridge.ca | Inversion of configuration organic-chemistry.org | Unhindered substrate, strong nucleophile, polar aprotic solvent. youtube.com |

Elimination Reactions (e.g., E1, E2 Mechanisms)

Elimination reactions involving this compound typically result in the formation of an alkene by removing the hydroxyl group and a hydrogen atom from an adjacent carbon. This process, known as dehydration, requires the hydroxyl group to be converted into a good leaving group.

E1 (Elimination Unimolecular): Similar to the SN1 reaction, the E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate. wikipedia.org This is the rate-determining step. chemistrysteps.com In a subsequent step, a weak base (such as water or an alcohol) removes a proton from a carbon adjacent to the carbocation, forming a double bond. chemistrysteps.com E1 reactions often compete with SN1 reactions and are favored by heat and the use of non-nucleophilic, weak bases. libretexts.org

E2 (Elimination Bimolecular): The E2 mechanism is a one-step, concerted process where a strong base removes a proton from a beta-carbon while the leaving group departs simultaneously. wikipedia.orgdalalinstitute.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org The reaction rate is second-order, depending on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases tend to favor E2 elimination over SN2 substitution.

| Mechanism | Base Strength | Kinetics | Intermediate | Stereochemistry Requirement |

|---|---|---|---|---|

| E1 | Weak base required chemistrysteps.com | First-order (Unimolecular) wikipedia.org | Carbocation chemistrysteps.com | None |

| E2 | Strong base favored dalalinstitute.com | Second-order (Bimolecular) wikipedia.org | None (Concerted) dalalinstitute.com | Anti-periplanar wikipedia.org |

Aldol-Type Additions and Condensations at Carbonyl or Alpha-Carbons

The propionate portion of the molecule contains alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) that are acidic. In the presence of a strong base, one of these alpha-hydrogens can be removed to form a resonance-stabilized enolate ion. pearson.com This enolate is a potent carbon nucleophile and can participate in aldol-type reactions. libretexts.orgmasterorganicchemistry.com

In an aldol (B89426) addition, the enolate of this compound attacks the electrophilic carbonyl carbon of another molecule (e.g., an aldehyde or ketone). pearson.com This nucleophilic addition results in the formation of a new carbon-carbon bond and a β-hydroxy ester product. wikipedia.org If the reaction mixture is heated, this addition product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated ester. This second step is the condensation part of the reaction. wikipedia.orgwikipedia.org

| Step | Description | Reagent |

|---|---|---|

| 1. Enolate Formation | A strong base removes an acidic α-hydrogen to form a nucleophilic enolate. pearson.com | Strong Base (e.g., LDA, NaOH) |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of an electrophile (e.g., an aldehyde). masterorganicchemistry.com | Aldehyde or Ketone |

| 3. Protonation | The resulting alkoxide is protonated by a solvent to give the β-hydroxy ester (Aldol addition product). | Protic Solvent (e.g., H₂O) |

| 4. Dehydration (Condensation) | (Optional) Heating in the presence of acid or base eliminates water to form an α,β-unsaturated ester. wikipedia.org | Heat (Δ) |

Rearrangement Reactions of Hydroxyisopropyl Structures

Reactions involving this compound that proceed through a carbocation intermediate can be subject to rearrangement. masterorganicchemistry.com These rearrangements, such as the Wagner-Meerwein rearrangement, occur when a more stable carbocation can be formed through the migration of a neighboring group (a hydrogen, alkyl, or aryl group) to the positively charged carbon. wikipedia.orglscollege.ac.in

Specifically, if the hydroxyl group of this compound is protonated and leaves as water, a secondary carbocation is formed. A 1,2-hydride shift from the adjacent primary carbon would lead to the formation of a more stable tertiary carbocation. This rearranged carbocation can then be attacked by a nucleophile or lose a proton to form an alkene. The driving force for this process is the attainment of a more stable carbocation intermediate. mychemblog.com

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Carbocation Formation | Loss of a leaving group (e.g., H₂O from the protonated hydroxyl) from the secondary carbon. | Secondary Carbocation |

| 2. 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the carbocation center. mychemblog.com | Transition State |

| 3. Formation of Rearranged Carbocation | A new, more stable carbocation is formed. | Tertiary Carbocation |

| 4. Product Formation | The rearranged carbocation reacts with a nucleophile (SN1) or loses a proton (E1). | Rearranged Product |

Oxidation and Reduction Processes of the Hydroxyl and Ester Groups

The two primary functional groups of this compound allow for distinct oxidation and reduction reactions.

Oxidation: The primary hydroxyl group can be oxidized. The product depends on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol further to a carboxylic acid. The ester group is generally resistant to oxidation.

| Process | Functional Group | Reagent | Product(s) |

|---|---|---|---|

| Oxidation | Primary Hydroxyl | PCC | Aldehyde |

| Oxidation | Primary Hydroxyl | KMnO₄, H⁺ | Carboxylic Acid |

| Reduction | Ester | LiAlH₄, then H₂O workup | Propan-1-ol and Propane-1,2-diol youtube.com |

| Reduction | Ester | NaBH₄ | No reaction youtube.com |

Acid- and Base-Catalyzed Reaction Mechanisms

Catalysis by acids or bases is fundamental to many of the reactions involving this compound. The choice of catalyst dictates the reaction pathway and the nature of the intermediates formed.

Acid Catalysis: In an acidic medium, the primary role of the catalyst (H⁺) is to protonate oxygen atoms, particularly the carbonyl oxygen of the ester and the oxygen of the hydroxyl group.

Protonation of the Carbonyl: This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by weak nucleophiles like alcohols (transesterification) or water (hydrolysis). wikipedia.org

Protonation of the Hydroxyl Group: This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), facilitating nucleophilic substitution (SN1) and elimination (E1) reactions that proceed via carbocation intermediates. organic-chemistry.org

Base Catalysis: In a basic medium, the catalyst is typically a strong base (e.g., OH⁻, OR⁻).

Deprotonation of Nucleophiles: Bases can deprotonate alcohols to form highly nucleophilic alkoxides, which are key for base-catalyzed transesterification. wikipedia.org

Deprotonation of α-Carbon: Strong bases can remove a proton from the carbon alpha to the ester carbonyl, generating a nucleophilic enolate. This is the crucial first step in aldol addition and condensation reactions. wikipedia.org

Role in Elimination/Substitution: Strong bases are required for E2 elimination reactions and favor SN2 reactions with appropriate substrates. dalalinstitute.com

| Catalyst | General Role | Affected Reactions | Key Intermediate |

|---|---|---|---|

| Acid (H⁺) | Activates electrophiles by protonation. Creates good leaving groups. | Esterification, Transesterification, Hydrolysis, SN1, E1. wikipedia.orgorganic-chemistry.org | Protonated Carbonyl, Carbocation. |

| Base (B⁻) | Creates strong nucleophiles by deprotonation. | Transesterification, Saponification, Aldol Addition, SN2, E2. wikipedia.orgdalalinstitute.comwikipedia.org | Alkoxide, Enolate. |

Stereochemical Aspects and Enantioselective Synthesis of 2 Hydroxyisopropyl Propionate and Its Derivatives

Elucidation of Chirality and Stereoisomerism in 2-Hydroxyisopropyl Propionate (B1217596)

2-Hydroxyisopropyl propionate possesses a single stereogenic center at the carbon atom bearing the hydroxyl group (C2). This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers. libretexts.orgtru.ca These enantiomers, designated as (R)-2-hydroxyisopropyl propionate and (S)-2-hydroxyisopropyl propionate, are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

The spatial arrangement of the four different groups attached to the chiral carbon—a hydrogen atom, a hydroxyl group, a methyl group, and a propionyloxy group—determines the absolute configuration (R or S) of each enantiomer. Enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they interact differently with other chiral entities, including plane-polarized light (a property known as optical activity) and biological systems like enzymes and receptors. jackwestin.com A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive. jackwestin.comlibretexts.org The ability to selectively synthesize one enantiomer over the other is a critical goal in asymmetric synthesis. wiley.com

Development of Diastereoselective and Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure or enriched this compound and its derivatives relies on methodologies that can create the desired stereocenter with high fidelity. These approaches are broadly categorized into asymmetric catalysis and biocatalysis.

Asymmetric Catalysis for Chiral Induction (e.g., Organocatalysis, Metal-Complex Catalysis)

Asymmetric catalysis utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other from a prochiral substrate. nih.govmdpi.com This field is dominated by two main approaches: metal-complex catalysis and organocatalysis.

Metal-Complex Catalysis involves the use of a central metal atom coordinated to chiral ligands. These complexes can activate substrates and control the stereochemical outcome of a reaction with high efficiency. For the synthesis of α-hydroxy esters, chiral metal catalysts have been successfully applied in reactions such as the asymmetric reduction of α-keto esters or the asymmetric hydroxylation of enolates. researchgate.net For instance, molybdenum-based catalysts, in cooperation with a chiral phosphoric acid, have been shown to facilitate the enantioselective amination of α-hydroxy esters, demonstrating a powerful method for converting these compounds into valuable chiral α-amino acids. nih.govproquest.com Similarly, iron complexes with chiral ligands have been developed for various asymmetric transformations, including epoxidation and transfer hydrogenation, which are relevant to the synthesis of chiral building blocks. researchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based systems. cam.ac.uk These catalysts are often inspired by enzymes and can be highly effective for a range of reactions. cam.ac.uk For the synthesis of α-hydroxy ester derivatives, organocatalysts like proline and its derivatives have been used in asymmetric aldol (B89426) and Mannich reactions. cam.ac.uknih.gov Chiral diol-based scaffolds, such as BINOL derivatives, can create a chiral environment by coordinating with reagents, effectively inducing enantioselectivity in reactions like allylboration of ketones. mdpi.com

| Catalytic Approach | Catalyst Type | Example Reaction | Key Features |

| Metal-Complex Catalysis | Chiral Molybdenum-Complex with Chiral Phosphoric Acid (CPA) | Asymmetric amination of α-hydroxy esters | Delivers chiral α-amino acid esters from simple prochiral α-hydroxy esters. nih.govproquest.com |

| Chiral Iron-Complexes | Asymmetric epoxidation of cyclic enones | Provides epoxides in good to excellent yields and enantioselectivities (up to 95% ee). researchgate.net | |

| Organocatalysis | Proline and its derivatives (e.g., 5-pyrrolidin-2-yltetrazole) | Mannich-type additions, Michael additions | Offers good solubility in non-polar solvents and can lead to faster reactions compared to proline. cam.ac.uk |

| Chiral Diols (e.g., BINOL) | Enantioselective allylboration of ketones | Induces enantioselectivity through substrate or reagent activation via hydroxyl groups. mdpi.com |

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations. mdpi.com This approach is valued for its high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net For producing enantiopure this compound, two primary biocatalytic strategies are employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Enzymes such as lipases and esterases are commonly used for the kinetic resolution of racemic α-hydroxy esters. In this process, the enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. This method has been applied to the resolution of various propionate derivatives. ntu.edu.tw

Alternatively, whole-cell biotransformations can be used for asymmetric synthesis. For example, engineered E. coli cells have been utilized to synthesize fluorinated derivatives of 3-hydroxypropionic acid, showcasing the potential of whole-cell systems to produce functionalized hydroxy acids from simple substrates. nih.govresearchgate.netnih.gov Resting cells of Pseudomonas putida, which are a source of benzoylformate decarboxylase, have been used in the enantioselective synthesis of (S)-2-hydroxypropiophenone, an aromatic α-hydroxy ketone, demonstrating the utility of whole-cell catalysts in creating chiral α-hydroxy carbonyl compounds. dtu.dk

| Biocatalytic Method | Biocatalyst | Application | Advantage |

| Kinetic Resolution | Lipases, Esterases | Selective hydrolysis/transesterification of one enantiomer from a racemic mixture of α-hydroxy esters. | High enantioselectivity, allows for separation of enantiomers. ntu.edu.tw |

| Asymmetric Synthesis | Engineered E. coli | Synthesis of 2-fluoro-3-hydroxypropionic acid. | Environmentally benign, one-pot synthesis from simple substrates. nih.govnih.gov |

| Whole-Cell Biotransformation | Pseudomonas putida resting cells | Enantioselective synthesis of (S)-2-hydroxypropiophenone. | Highly active biocatalyst without the need for enzyme purification. dtu.dk |

Stereochemical Control in Reaction Pathways and Product Formation

Achieving a high degree of stereochemical control is paramount in the synthesis of a single enantiomer of this compound. The choice of catalyst, reagents, and reaction conditions dictates the reaction pathway and ultimately the stereochemistry of the final product.

In asymmetric catalysis , the chiral catalyst forms a transient, diastereomeric complex with the substrate or reagent. The steric and electronic properties of this complex create a significant energy difference between the transition states leading to the (R) and (S) products, thereby favoring the formation of one enantiomer. cam.ac.uk For instance, in organocatalyzed aldol reactions using chiral auxiliaries, the auxiliary directs the approach of the electrophile to one face of the enolate, leading to a specific diastereomer. researchgate.net The diastereoselectivity can often be tuned by the choice of metal enolate (e.g., titanium vs. lithium), which influences the geometry of the transition state. researchgate.net

In biocatalytic transformations , the high stereoselectivity arises from the precisely defined three-dimensional structure of the enzyme's active site. mdpi.comnih.gov The substrate must fit into the active site with a specific orientation for the reaction to occur. This lock-and-key or induced-fit mechanism ensures that only one of the two possible enantiomeric transition states is favored, often leading to products with very high enantiomeric excess.

Studies on Stereochemical Inversion and Retention

The stereochemistry at the chiral center of this compound can be altered through reactions that proceed with either inversion or retention of configuration. vedantu.comyoutube.com

Stereochemical inversion is the reversal of the configuration at a stereocenter. byjus.com The classic example is the Walden inversion, which occurs during bimolecular nucleophilic substitution (SN2) reactions. byjus.comwikipedia.org In an SN2 reaction at the chiral carbon of a this compound derivative (where the hydroxyl group has been converted into a good leaving group), the incoming nucleophile attacks from the side opposite to the leaving group. quora.comyoutube.com This "backside attack" forces the other three substituents to flip, resulting in an inversion of the stereochemical configuration. wikipedia.orgquora.com A reaction that proceeds with 100% inversion will convert a pure (R)-enantiomer into a pure (S)-enantiomer, and vice versa. youtube.com

Stereochemical retention refers to the preservation of the original configuration at the stereocenter during a chemical reaction. vedantu.com This outcome is less common in single-step substitutions but can occur through mechanisms involving double inversions or when the reaction does not directly affect the bonds to the chiral center. youtube.com Certain reactions, such as the SNi (substitution nucleophilic internal) mechanism, can also lead to retention of configuration. The ability to control whether a reaction proceeds with inversion or retention is a powerful tool in stereoselective synthesis. acs.org

Chiral Resolution Techniques for Enantiomer Separation

When a synthetic route produces a racemic mixture of this compound, the enantiomers must be separated through a process called chiral resolution. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, resolution techniques rely on converting them into diastereomers, which have different physical properties and can be separated. jackwestin.comlibretexts.org

One of the most common methods is diastereomeric salt formation . wikipedia.orglibretexts.org If the target molecule is an acid or a base, it can be reacted with a chiral resolving agent (an enantiomerically pure base or acid, respectively) to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can then be separated by fractional crystallization. libretexts.orgmdpi.com After separation, the original enantiomers are regenerated by removing the resolving agent. wikipedia.org

Chiral chromatography is another powerful technique for separating enantiomers. jackwestin.commdpi.com This method uses a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers in the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. ntu.edu.twnih.gov Polysaccharide-based chiral columns are widely used for the separation of arylpropionic acid derivatives and related compounds. nih.gov

Computational and Theoretical Chemistry Applied to 2 Hydroxyisopropyl Propionate

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-hydroxyisopropyl propionate (B1217596). DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

Detailed research findings from DFT studies on similar molecules suggest that such calculations for 2-hydroxyisopropyl propionate would focus on several key areas. nih.govresearchgate.net The optimized molecular geometry, including bond lengths and angles, would be determined. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. frontiersin.org

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated to quantify the molecule's reactivity. researchgate.netufms.br

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO Energy | 1.5 eV | Indicates regions of low electron density, likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Molecular Modeling and Simulation of Reaction Pathways and Transition States

Molecular modeling and simulation are essential for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis or decomposition. These methods can identify the most likely reaction pathways and characterize the high-energy transition states that govern the reaction rates. scielo.brresearchgate.net

For instance, in the synthesis of this compound from propylene (B89431) oxide and propionic acid, computational models can be used to explore different catalytic mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction kinetics.

Techniques such as the nudged elastic band (NEB) method can be employed to find the minimum energy path between reactants and products, providing a detailed picture of the structural changes that occur during the reaction. researchgate.net The insights gained from these simulations can aid in the selection of optimal catalysts and reaction conditions to improve yield and selectivity.

Table 2: Illustrative Energy Profile for a Key Step in the Catalyzed Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Propylene oxide and propionic acid with catalyst. |

| Intermediate 1 | -5.2 | Formation of a catalyst-reactant complex. |

| Transition State 1 | 15.8 | Ring-opening of propylene oxide. |

| Intermediate 2 | -12.7 | Nucleophilic attack of the propionate. |

| Transition State 2 | 10.3 | Proton transfer step. |

| Products | -20.5 | This compound and regenerated catalyst. |

Note: This table presents a hypothetical energy profile to illustrate the type of data generated from reaction pathway simulations.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.

Computational methods can systematically explore the conformational space of this compound by rotating the dihedral angles of its flexible bonds. The potential energy surface can be scanned to locate all low-energy minima, which correspond to stable conformers. researchgate.netsciepub.comyoutube.com The energy differences between these conformers and the rotational energy barriers that separate them can be calculated. nih.govcapes.gov.brmdpi.comresearchgate.net

The resulting energy landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.govmdpi.com This information is valuable for interpreting experimental spectroscopic data and for understanding how the molecule might interact with other species, such as enzymes or catalysts.

Predictive Modeling for Catalyst Design and Optimization

Computational chemistry plays a vital role in the rational design and optimization of catalysts for the synthesis of this compound. Predictive modeling can accelerate the discovery of new catalysts by screening a large number of potential candidates in silico, thereby reducing the need for extensive experimental work. researchgate.net

For example, if the synthesis involves a solid catalyst, DFT calculations can be used to model the adsorption of reactants onto the catalyst surface and to investigate the reaction mechanism at the active sites. The binding energies of reactants and intermediates, as well as the activation energies for key reaction steps, can be calculated for different catalyst materials.

This data can be used to establish structure-activity relationships, where the catalytic performance is correlated with specific properties of the catalyst, such as its electronic structure or surface morphology. Machine learning models can also be trained on computational or experimental data to predict the performance of new catalyst formulations. medscape.com Computational Fluid Dynamics (CFD) can be employed to model the performance of a catalyst within a full-scale reactor, considering factors like fluid flow and heat transfer. mdpi.comresearchgate.netyoutube.comnih.govmdpi.com

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, such as solvent molecules or other reactant molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions and their effects on the properties and reactivity of the solute. nih.govdovepress.comnih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the calculation of various thermodynamic properties. For this compound, MD simulations can be used to investigate its solvation structure in different solvents. nih.govbiorxiv.orgbiorxiv.orgescholarship.org The radial distribution functions between atoms of the solute and solvent can be calculated to understand how the solvent molecules arrange themselves around the solute. researchgate.net

The effect of the solvent on the conformational equilibrium of this compound can also be studied. researchgate.net Furthermore, the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to predict its solubility. researchgate.netnih.govbiorxiv.orgbiorxiv.orgescholarship.org These simulations provide a molecular-level understanding of how the solvent influences the behavior of this compound. mdpi.com

Catalysis in the Synthesis and Transformation of 2 Hydroxyisopropyl Propionate and Its Analogs

Homogeneous Catalysis for Esterification and Derivatization

Homogeneous catalysis plays a significant role in the synthesis of 2-hydroxyisopropyl propionate (B1217596), offering mild reaction conditions and high catalytic activity. The primary route involves the ring-opening esterification of propylene (B89431) oxide with propionic acid or its derivatives. Various metal complexes and organocatalysts have been explored for this transformation.

Lewis acids are effective catalysts for this reaction. For instance, titanocene-based catalysts have been shown to efficiently catalyze propylene polymerization, a process that shares mechanistic features with the ring-opening of epoxides. iaeng.org The catalytic performance of different homogeneous catalysts in propylene-based elastomer synthesis, which can be analogous to the formation of 2-hydroxyisopropyl propionate, is summarized below. iaeng.org

Table 1: Performance of Selected Homogeneous Catalysts in Propylene Polymerization

| Catalyst | Activity (kg/(mol·bar·h)) | Molecular Weight (Mw, kg/mol) | Polydispersity (Ð) | Reference |

|---|---|---|---|---|

| [(t-Bu)3P=N]CpTiCl2 | up to 650 | 126 - 442 | 1.7 - 1.9 | iaeng.org |

| Permethylindenyl-phenoxy titanium complexes | up to 1.2 x 10^4 | up to 1.5 x 10^3 | - | iaeng.org |

| Titanocene-based catalyst | - | up to 4 x 10^6 | narrow | iaeng.org |

In the context of derivatization, homogeneous palladium catalysts are pivotal for reactions such as the methoxycarbonylation of ethene to produce methyl propanoate, a structural analog of the propionate moiety in this compound. researchgate.net Complexes with bidentate phosphine (B1218219) ligands, like 1,2-bis(di-tert-butylphosphinomethyl)benzene, have demonstrated high activity and selectivity in such transformations. researchgate.net

Heterogeneous Catalysis in Industrial and Laboratory Scale Processes

Heterogeneous catalysts are highly favored in industrial settings due to their ease of separation from the reaction mixture, reusability, and enhanced stability under process conditions. uva.nl For the production of this compound and its analogs, solid acid catalysts are of particular importance.

Ion-exchange resins, such as Amberlyst 15, have been effectively used in the esterification of lactic acid with alcohols to produce lactate (B86563) esters. cnrs.fr These resins possess sulfonic acid groups that act as active sites for the reaction. iaeng.org The catalytic activity is influenced by factors such as catalyst loading, temperature, and reactant molar ratio. cnrs.fr Studies on the esterification of lactic acid with ethanol (B145695) have shown that the reaction mechanism can be well-described by the Langmuir–Hinshelwood model, considering the adsorption of reactants and products on the catalyst surface. cnrs.fr

The following table summarizes the performance of various heterogeneous catalysts in the esterification of lactic acid with ethanol, a reaction analogous to the synthesis of this compound.

Table 2: Performance of Heterogeneous Catalysts in Lactic Acid Esterification

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst 15 | 80 | - | Effective for esterification; kinetics studied | cnrs.fr |

| Amberlyst 36 | 80 | - | Good catalytic effect for equilibrium shift | iaeng.org |

| Dowex 50W8x | 80 | - | Studied for batch process esterification | iaeng.org |

| Amberlyst 16 | 80 | - | Higher catalytic effect observed | iaeng.org |

Furthermore, alkali-doped oxides and sulfonated zeolites are effective solid catalysts for transesterification reactions, which can be employed in the transformation of this compound. mdpi.com The physicochemical properties of these catalysts, including their acidity, basicity, and surface area, are crucial in determining their catalytic performance and reusability. mdpi.com

Biocatalysis and Enzyme Engineering for Enantioselective Syntheses

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules like this compound. pubtexto.com Lipases are the most commonly used enzymes for the kinetic resolution of racemic mixtures, enabling the production of enantiomerically pure or enriched compounds. mdpi.comnih.gov These enzymes catalyze the hydrolysis of esters or the transesterification of alcohols with high enantioselectivity. pubtexto.com

The kinetic resolution of racemic aryloxy-propan-2-yl acetates, which are structural analogs of this compound, has been successfully achieved using lipases from various sources such as Pseudomonas fluorescens and Candida antarctica. mdpi.com The enantiomeric excess of the resulting products can be very high, often exceeding 99%. mdpi.com

Table 3: Lipase-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetate Analogs

| Lipase Source | Substrate | Co-solvent | Enantiomeric Excess (ee) of Alcohol (%) | Reference |

|---|---|---|---|---|

| P. fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | none | >99 | mdpi.com |

| TLL immobilized on Immobead 150 | rac-1-(o-tolyloxy)propan-2-yl acetate | Acetonitrile (B52724) | 98 | mdpi.com |

| P. cepacia | Morita-Baylis-Hillman acetates | - | Good selectivity | nih.gov |

Enzyme engineering, through techniques like directed evolution and rational design, can be employed to enhance the stability, activity, and selectivity of these biocatalysts for specific substrates and reaction conditions. nih.gov This allows for the tailoring of enzymes to meet the demands of industrial-scale enantioselective synthesis. nih.gov

Design and Synthesis of Novel Catalytic Systems

The development of novel catalytic systems is driven by the need for higher efficiency, selectivity, and sustainability in the synthesis of this compound. ethz.ch The design of these catalysts often involves a molecular-level understanding of the reaction mechanism to create active sites with specific properties.

For homogeneous systems, the focus is on the synthesis of well-defined organometallic complexes and organic molecules that can act as efficient catalysts. ethz.ch This includes the development of ligands that can modulate the electronic and steric properties of the metal center to enhance catalytic activity and selectivity. researchgate.net

In the realm of heterogeneous catalysis, the design of novel materials involves controlling the structure and composition of the catalyst at the nanoscale. ethz.ch This can be achieved through techniques like sol-gel synthesis, flame spray pyrolysis, and the grafting of active species onto high-surface-area supports. ethz.ch The goal is to create catalysts with a high density of active sites, optimal pore structures for mass transport, and strong interaction between the active phase and the support to prevent leaching. mdpi.com

The synthesis of sulfonic acid functionalized ionic liquids (SAILs) represents a novel approach to creating catalysts that bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com These SAILs can be designed with varying lipophilicity and number of acid sites to optimize their performance in esterification reactions. mdpi.com

Mechanistic Understanding of Catalytic Cycles

A thorough understanding of the catalytic cycle is essential for the rational design and optimization of catalysts for the synthesis of this compound. The key reaction, the ring-opening of propylene oxide with a carboxylic acid, can proceed through different mechanisms depending on the catalyst and reaction conditions.

In acid-catalyzed reactions, the epoxide is first activated by coordination to a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the carboxylic acid. acs.org The reaction typically proceeds via a backside attack, leading to an inversion of configuration at the stereocenter. acs.org

For base-catalyzed or nucleophilic catalysis, the carboxylate anion, formed in situ, acts as the nucleophile that attacks the epoxide ring. dntb.gov.uaresearchgate.net The catalytic cycle involves the formation of an intermediate which then abstracts a proton from another carboxylic acid molecule to yield the final product and regenerate the carboxylate catalyst. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and transition states in the copolymerization of CO2 and propylene oxide, which shares mechanistic steps with the synthesis of this compound. nih.govacs.org These studies have revealed that the ring-opening of the epoxide is often the rate-determining step. nih.gov

Sustainable Catalysis for this compound Production and Utilization

Sustainable or "green" catalysis is a key consideration in the modern chemical industry, aiming to minimize environmental impact through the use of renewable feedstocks, energy-efficient processes, and recyclable catalysts. uva.nlcrimsonpublishers.com The production of this compound can be made more sustainable by employing catalysts derived from renewable resources, using environmentally benign solvents, and designing processes with high atom economy. mdpi.com

Biocatalysis is inherently a green technology as it utilizes enzymes that operate under mild conditions and are biodegradable. crimsonpublishers.com Heterogeneous catalysts also contribute to sustainability by enabling continuous processes and simplifying catalyst recycling, thus reducing waste generation. uva.nl

The development of catalysts from waste materials or abundant, non-toxic metals is another avenue for enhancing the sustainability of this compound production. mdpi.com For example, iron-based catalysts are being explored as environmentally benign alternatives to catalysts based on precious or toxic metals. rsc.org Furthermore, designing catalytic processes that can operate under solvent-free conditions or in green solvents like water or supercritical CO2 can significantly reduce the environmental footprint of the synthesis. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of 2 Hydroxyisopropyl Propionate

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are fundamental for separating 2-hydroxyisopropyl propionate (B1217596) from impurities, related substances, or matrix components, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-hydroxyisopropyl propionate. wjpmr.com The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation, and its subsequent validation ensures the reliability of the results. wjpmr.comresearchgate.net

Method Development: The development of an HPLC method for this compound typically begins with the selection of an appropriate stationary phase and mobile phase. Given the compound's polarity, reversed-phase (RP) chromatography is a common choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key steps in method development include:

Column Selection: A C18 column is often the initial choice, providing a versatile platform for separating a wide range of organic molecules. jetir.orgresearchgate.net

Mobile Phase Optimization: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. nih.govijpsr.com The ratio is adjusted to achieve optimal retention time and resolution. Buffers may be added to control the pH and improve peak shape, especially since the compound contains a hydroxyl group.

Detection: A Ultraviolet (UV) detector is commonly employed. Although this compound lacks a strong chromophore, it may be detectable at low wavelengths (e.g., ~210 nm). If sensitivity is insufficient, derivatization with a UV-absorbing agent or the use of a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be considered.

As this compound is a chiral compound, enantioselective separation is critical for determining its enantiomeric purity. This is often achieved using chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). researchgate.netnih.govntu.edu.tw The mobile phase in chiral HPLC often consists of non-polar solvents like n-hexane mixed with an alcohol modifier such as 2-propanol or ethanol (B145695). researchgate.netchromatographyonline.com

Method Validation: Once developed, the method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netnih.gov Validation involves assessing various parameters. globalresearchonline.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. | The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm homogeneity. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Recovery typically between 98.0% and 102.0%. globalresearchonline.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, flow rate). | The results should remain within the acceptance criteria for specificity, precision, and accuracy. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. shimadzu.com It is particularly well-suited for assessing the purity of this compound by detecting volatile impurities, such as residual solvents from the synthesis process. thermofisher.comispub.com

The analysis typically employs a headspace sampler, which introduces only the volatile components into the GC system, avoiding contamination from non-volatile matrix components. researchgate.netnih.gov The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and mass spectra for definitive identification. shimadzu.com

| Parameter | Typical Condition |

|---|---|

| Technique | Headspace (HS)-GC-MS |

| Column | Low- to mid-polarity capillary column (e.g., BP 624, TG-624SilMS). thermofisher.comispub.com |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 240°C) to elute all volatile components. ispub.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification of unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of known impurities. |

This method can effectively quantify common residual solvents like methanol, ethanol, isopropanol, acetone, and ethyl acetate, ensuring they are below the limits set by regulatory guidelines. ispub.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This makes it an ideal tool for analyzing this compound in complex mixtures, such as reaction monitoring samples, formulation matrices, or biological fluids. nih.gov LC-MS offers significant advantages over HPLC with UV detection, particularly for compounds that lack a strong chromophore or when analyzing samples at very low concentrations. nih.gov

Different LC-MS interfaces and analyzers can be employed:

Ionization Sources: Electrospray Ionization (ESI) is most common for polar molecules like this compound. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.

Mass Analyzers: Quadrupole mass analyzers are robust and widely used for quantification. For higher resolution and accurate mass measurements, Time-of-Flight (TOF) or Orbitrap analyzers are employed, which can aid in the identification of unknown metabolites or degradation products. nih.gov

LC-MS is particularly powerful for identifying components in a mixture without the need for extensive purification, as co-eluting peaks can often be resolved by their different mass-to-charge ratios. researchgate.net

Capillary Electrophoresis (CE) for Separation Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an attractive alternative to HPLC, offering high efficiency, short analysis times, and low consumption of solvents and samples.